molecular formula C23H20FN5O3 B2813193 N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-30-5

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2813193
CAS No.: 1251568-30-5
M. Wt: 433.443
InChI Key: HIJOTOCOOMMHKI-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and both methoxy and fluorophenyl groups

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJOTOCOOMMHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the triazole ring would yield dihydrotriazoles.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and pyridine moieties can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a triazole ring, fluorophenyl group, and pyridine moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can yield optimization be systematically approached?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Step 1: Preparation of the azide precursor from 2,5-dimethoxybenzyl chloride.
  • Step 2: Coupling with a fluorophenyl-substituted alkyne under Cu(I) catalysis.
  • Step 3: Carboxamide formation via activation with carbodiimide reagents (e.g., EDC/HOBt).

Yield optimization factors:

  • Solvent selection: Polar aprotic solvents (DMF or acetonitrile) enhance reaction efficiency .
  • Catalyst loading: 10 mol% Cu(I) improves triazole formation .
  • Purification: HPLC with C18 columns achieves >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Focus on:
    • Triazole proton resonance at δ 7.8–8.2 ppm .
    • Fluorophenyl aromatic splitting patterns (δ 7.1–7.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .
  • FT-IR: Carboxamide C=O stretch at ~1650 cm⁻¹ .

Table 1: Key Spectral Benchmarks

TechniqueCritical PeaksReference
1H NMRδ 8.1 (triazole H)
13C NMRδ 148 (triazole C)
HRMSm/z 465.1523 ([M+H]+)Calculated

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH .
  • Solubility artifacts: Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Data normalization: Include positive controls (e.g., staurosporine for kinase inhibition) .

Recommended workflow:

Replicate assays under standardized conditions.

Perform dose-response curves with triplicate measurements.

Validate via orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational strategies are effective in predicting target interactions, and how can QSAR models be validated?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Prioritize residues with π-π stacking (pyridine-triazole interactions) .
  • QSAR validation:
    • Split datasets into training (70%) and test (30%) sets.
    • Use leave-one-out cross-validation (LOOCV) with R² > 0.8 .
  • MD simulations: Analyze stability over 100 ns trajectories (RMSD < 2 Å) .

Basic: What physicochemical properties (e.g., logP, pKa) critically influence solubility and bioavailability?

Methodological Answer:

  • logP (octanol/water): Predicted ~3.2 (moderate lipophilicity) requires formulation with cyclodextrins .
  • pKa: Pyridinyl nitrogen (pKa ~4.5) impacts ionization in physiological pH .
  • Thermal stability: DSC/TGA shows decomposition >200°C, suggesting solid-state stability .

Table 2: Key Physicochemical Parameters

PropertyValueMethod
logP3.2SwissADME
Solubility (H2O)12 µg/mLShake-flask
Melting Point198°CDSC

Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for triazole derivatives?

Methodological Answer:

Scaffold diversification: Synthesize analogs with:

  • Varied substituents on the dimethoxyphenyl group.
  • Fluorophenyl vs. chlorophenyl comparisons .

Biological testing:

  • Screen against a panel of 10+ kinases to identify selectivity .

Statistical analysis: Apply PCA to correlate substituent electronegativity with activity .

Advanced: What crystallographic challenges arise in resolving structural ambiguities, and how can they be mitigated?

Methodological Answer:

  • Challenges: Poor crystal growth due to flexible carboxamide side chains .
  • Mitigation strategies:
    • Use vapor diffusion with PEG 4000 as precipitant.
    • Collect high-resolution data (≤1.0 Å) at synchrotron facilities .
  • Refinement: SHELXL with anisotropic displacement parameters for fluorine atoms .

Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 40°C for 24h.
    • Monitor via TLC (Rf shifts) and HPLC (new peaks) .
  • Long-term storage: Store at -20°C under argon; stability >6 months confirmed .

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